molecular formula C10H7ClO2S B109433 1-Naphthalenesulfonyl chloride CAS No. 85-46-1

1-Naphthalenesulfonyl chloride

Cat. No. B109433
CAS RN: 85-46-1
M. Wt: 226.68 g/mol
InChI Key: DASJFYAPNPUBGG-UHFFFAOYSA-N
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Description

1-Naphthalenesulfonyl chloride is an organic compound with the empirical formula C10H7ClO2S . It is used as an intermediate product for the synthesis of various organic molecules.


Synthesis Analysis

The synthesis of 1-Naphthalenesulfonyl chloride can be achieved by the reaction of 1-naphthalenesulfonyl chloride with sodium azide in the presence of a copper catalyst.


Molecular Structure Analysis

The molecular structure of 1-Naphthalenesulfonyl chloride consists of a naphthalene ring bonded to a sulfonyl chloride group . The C–S–Cl plane deviates from the perpendicular orientation relative to the plane of the naphthalene skeleton .


Chemical Reactions Analysis

1-Naphthalenesulfonyl chloride undergoes desulfitative carbonylative Stille cross-coupling reaction with tinglucal derivative .


Physical And Chemical Properties Analysis

1-Naphthalenesulfonyl chloride is a solid at 20°C . It has a molecular weight of 226.68 g/mol . It has a boiling point of 194-195 °C/13 mmHg and a melting point of 64-67 °C . It is soluble in chloroform .

Scientific Research Applications

Desulfitative Carbonylative Stille Cross-Coupling Reaction

1-Naphthalenesulfonyl chloride undergoes desulfitative carbonylative Stille cross-coupling reaction with tin-glucal derivatives . This reaction is a key step in the synthesis of various organic compounds, particularly in the pharmaceutical industry.

Preparation of 5′-O-naphthalenesulfonyldeoxyuridine

1-Naphthalenesulfonyl chloride has been used in the preparation of 5′-O-naphthalenesulfonyldeoxyuridine . This compound is a modified nucleoside that has potential applications in the study of DNA structure and function.

Synthesis of 1-Sulfonylindazole Derivatives

1-Naphthalenesulfonyl chloride is used in the synthesis of 1-sulfonylindazole derivatives . These derivatives are important in medicinal chemistry due to their potential biological activities.

Organic Synthesis

1-Naphthalenesulfonyl chloride is an important reagent in organic synthesis. It is used as a sulfonylating agent to introduce the naphthalenesulfonyl group into organic molecules .

Material Science

In material science, 1-Naphthalenesulfonyl chloride is used in the synthesis of polymers and other materials. The naphthalenesulfonyl group can impart unique properties to these materials, such as improved stability and enhanced optical properties .

Analytical Chemistry

In analytical chemistry, 1-Naphthalenesulfonyl chloride can be used as a derivatization agent. It reacts with certain compounds to form derivatives that are easier to detect or quantify using analytical techniques such as chromatography or mass spectrometry .

Mechanism of Action

Target of Action

1-Naphthalenesulfonyl chloride is a chemical compound used in various organic synthesis reactions. Its primary targets are organic compounds that contain nucleophilic functional groups, such as amines and alcohols . These functional groups can react with the sulfonyl chloride group in 1-Naphthalenesulfonyl chloride to form sulfonamides and sulfonate esters, respectively .

Mode of Action

The mode of action of 1-Naphthalenesulfonyl chloride involves a nucleophilic substitution reaction. The sulfonyl chloride group in 1-Naphthalenesulfonyl chloride is highly electrophilic, which allows it to be attacked by nucleophiles such as amines and alcohols . This results in the formation of sulfonamides and sulfonate esters, respectively .

Biochemical Pathways

The compounds it helps synthesize, such as sulfonamides, can have various biological activities and can participate in numerous biochemical pathways .

Pharmacokinetics

The compounds it helps synthesize could have various adme properties depending on their chemical structure .

Result of Action

The primary result of 1-Naphthalenesulfonyl chloride’s action is the formation of sulfonamides and sulfonate esters . These compounds can have various properties and uses, ranging from medicinal chemistry where sulfonamides are used as antibiotics, to materials science where sulfonate esters can be used as surfactants .

Action Environment

The action of 1-Naphthalenesulfonyl chloride is influenced by various environmental factors. For instance, the presence of a base is often necessary to deprotonate the nucleophile and increase its nucleophilicity . Additionally, the reaction is typically carried out in an aprotic solvent to increase the solubility of 1-Naphthalenesulfonyl chloride and to prevent it from reacting with water . The temperature can also affect the reaction rate .

Safety and Hazards

1-Naphthalenesulfonyl chloride is classified as a skin corrosive and eye damage category 1 substance . It causes severe skin burns and eye damage . It should not be breathed in and contact with skin and eyes should be avoided .

properties

IUPAC Name

naphthalene-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO2S/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASJFYAPNPUBGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6058922
Record name 1-Naphthalenesulfonyl chloride
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Molecular Weight

226.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Naphthalenesulfonyl chloride

CAS RN

85-46-1
Record name 1-Naphthalenesulfonyl chloride
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Record name 1-Chlorosulfonylnaphthalene
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Record name 1-Naphthalenesulfonyl chloride
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Record name 1-Naphthalenesulfonyl chloride
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Record name 1-Naphthalenesulfonyl chloride
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Record name Naphthalene-1-sulphonyl chloride
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Record name 1-CHLOROSULFONYLNAPHTHALENE
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Synthesis routes and methods I

Procedure details

In a mixed solution of 260 ml of acetonitrile and 7 ml of dimethylacetamide was suspended 133 g of sodium α-naphthalenesulfonate. While cooling the suspension with water, 80 ml of phosphorus oxychloride was dropwise added to the suspension. After the addition, the mixture was reacted at 65° C. for one hour. The reaction mixture was cooled and poured into 2 l of ice-cold water. The precipitated grayish-white crystals were recovered by filtration and air-dried. The yield was 110.8 g (84.6% of theoretical value), m.p. 66°-68° C.
Quantity
260 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
133 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
2 L
Type
reactant
Reaction Step Four
Quantity
80 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

133 g of sodium α-naphthalenesulfonate was suspended in a mixture of 260 ml of acetonitrile and 7 ml of dimethylacetamide. 80 ml of phosphorus oxychloride was added dropwise to the suspension while being cooled with water at a temperature of lower than 50° C. After the dropwise addition was completed, the reaction system was further reacted at a temperature of 65° C. for 1 hour. After cooled to 30° C., the reaction mixture was poured into 2 l of ice water. The resulting grayish white crystal was filtered off, and air-dried. The yield was 110.8 g (84.6% of theoretical value). The melting point of the product was 66° to 68° C.
Quantity
133 g
Type
reactant
Reaction Step One
Quantity
260 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
2 L
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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